molecular formula C16H19N3O6S3 B15174112 C16H19N3O6S3

C16H19N3O6S3

Cat. No.: B15174112
M. Wt: 445.5 g/mol
InChI Key: BEHPWGMZOOYJRQ-UHFFFAOYSA-N
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Description

The compound with the molecular formula C16H19N3O6S3 is a complex organic molecule that contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C16H19N3O6S3 involves multiple steps, including the formation of key intermediates and the use of specific reagents and conditions. One common synthetic route involves the reaction of a primary amine with a sulfonyl chloride to form a sulfonamide intermediate. This intermediate is then subjected to further reactions, such as nitration, reduction, and cyclization, to yield the final compound. The reaction conditions typically involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or sodium borohydride.

Industrial Production Methods

Industrial production of This compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring high yields and purity of the final product. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, further enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

C16H19N3O6S3: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert nitro groups to amines or reduce carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and sulfuric acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Sodium hydroxide, potassium carbonate, acetone, and dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and carboxylic acids.

    Reduction: Amines, alcohols, and hydrocarbons.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

C16H19N3O6S3: has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of C16H19N3O6S3 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Alternatively, it may act as an agonist or antagonist at receptor sites, modulating signal transduction pathways and cellular responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

C16H19N3O6S3: can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:

    C16H18N2O6S2: Differing by one less nitrogen and sulfur atom, this compound may have similar but distinct chemical reactivity and applications.

    C16H20N4O6S3: With an additional nitrogen atom, this compound may exhibit different biological activity and binding affinity to molecular targets.

    C15H17N3O6S3: With one less carbon atom, this compound may have slightly different physical and chemical properties, affecting its solubility and stability.

The uniqueness of This compound

Properties

Molecular Formula

C16H19N3O6S3

Molecular Weight

445.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C16H19N3O6S3/c1-25-13-2-4-14(5-3-13)28(23,24)19-16-18-12(9-26-16)8-15(20)17-11-6-7-27(21,22)10-11/h2-5,9,11H,6-8,10H2,1H3,(H,17,20)(H,18,19)

InChI Key

BEHPWGMZOOYJRQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3CCS(=O)(=O)C3

Origin of Product

United States

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